3-pyr-Cytisine 3-pyr-Cytisine High affinity α4β2 partial agonist (Ki values are 0.91, 119 and 1100 nM for α4β2, α3β4 and α7 receptors respectively). Shows little activity at α3β4 and α7 receptors. Exhibits antidepressant-like effects in mouse models of antidepressant efficacy.
Brand Name: Vulcanchem
CAS No.: 948027-43-8
VCID: VC0004820
InChI: InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1
SMILES: C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

3-pyr-Cytisine

CAS No.: 948027-43-8

Inhibitors

VCID: VC0004820

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

3-pyr-Cytisine - 948027-43-8

CAS No. 948027-43-8
Product Name 3-pyr-Cytisine
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name (1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1
Standard InChIKey GOYASQWDLRLAPK-WCQYABFASA-N
Isomeric SMILES C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
Canonical SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
Description High affinity α4β2 partial agonist (Ki values are 0.91, 119 and 1100 nM for α4β2, α3β4 and α7 receptors respectively). Shows little activity at α3β4 and α7 receptors. Exhibits antidepressant-like effects in mouse models of antidepressant efficacy.
Synonyms (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
PubChem Compound 16731778
Last Modified Nov 12 2021
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